![molecular formula C14H12ClNO5 B15164619 5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate CAS No. 174811-44-0](/img/structure/B15164619.png)
5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate is a heterocyclic compound that belongs to the oxazole family. This compound is known for its unique structural features, which include a fused oxazole and pyridine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenacyl bromide in the presence of a base, followed by cyclization to form the oxazole ring. The resulting compound is then treated with perchloric acid to obtain the perchlorate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3-oxazole: Shares the oxazole ring but lacks the fused pyridine ring.
2-Methyl-1,3-oxazole: Similar structure but with a different substitution pattern.
Pyridinium salts: Structurally diverse compounds with similar applications.
Uniqueness
5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate is unique due to its fused ring system, which imparts specific chemical and biological properties. This structural feature distinguishes it from other oxazole and pyridine derivatives, making it a valuable compound for various research applications .
Propiedades
Número CAS |
174811-44-0 |
|---|---|
Fórmula molecular |
C14H12ClNO5 |
Peso molecular |
309.70 g/mol |
Nombre IUPAC |
5-methyl-2-phenyl-[1,3]oxazolo[3,2-a]pyridin-4-ium;perchlorate |
InChI |
InChI=1S/C14H12NO.ClHO4/c1-11-6-5-9-14-15(11)10-13(16-14)12-7-3-2-4-8-12;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
WGSSRBLUCZGNFG-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+]2C=C(OC2=CC=C1)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B15164539.png)
![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
![3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro-](/img/structure/B15164549.png)
![1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol](/img/structure/B15164552.png)
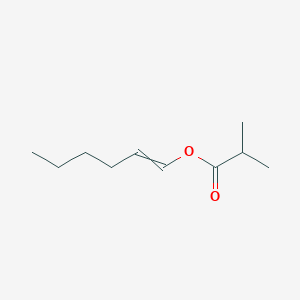
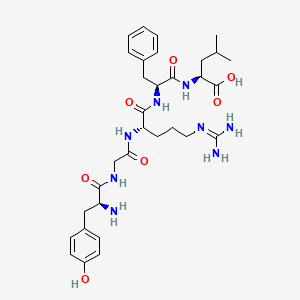
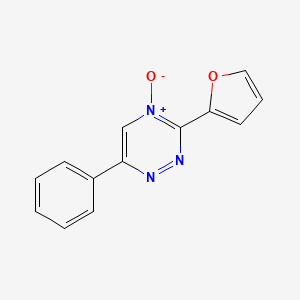
![2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane)](/img/structure/B15164599.png)
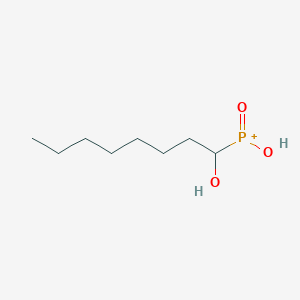
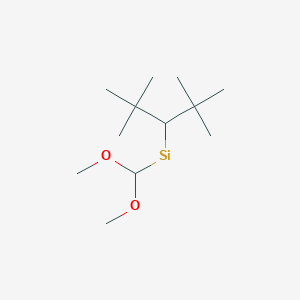
![{[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile](/img/structure/B15164609.png)
![4-[(Benzyloxy)methyl]cyclohex-3-en-1-one](/img/structure/B15164611.png)
![2,2'-Oxybis[6-(trifluoromethyl)pyridine]](/img/structure/B15164617.png)
